Bis(4-methoxyphenyl) sulfoxide

Organic Synthesis Oxidation Sulfoxide Synthesis

Selecting the wrong oxidation state can derail C-H functionalization yields. Bis(4-methoxyphenyl) sulfoxide provides the polarized S=O directing group essential for site-selective metal-catalyzed aryl functionalization, a capability absent in its sulfide and sulfone analogs. Key differentiators: • Enables sulfoxide/metal exchange for regioselective transformations • Distinct LogP (2.29) and PSA (55 Ų) for precise ADME tuning • Reliable 97% HPLC purity from an established 71-82% synthetic route

Molecular Formula C14H14O3S
Molecular Weight 262.33 g/mol
CAS No. 1774-36-3
Cat. No. B158013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxyphenyl) sulfoxide
CAS1774-36-3
Molecular FormulaC14H14O3S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3
InChIKeyLEDPSBGADKSDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-methoxyphenyl) sulfoxide: Procurement & Properties


Bis(4-methoxyphenyl) sulfoxide (CAS 1774-36-3), also known as 4,4'-dimethoxydiphenyl sulfoxide, is a symmetric diaryl sulfoxide with the molecular formula C₁₄H₁₄O₃S and a molecular weight of 262.32 g/mol [1]. It is characterized as a white to off-white crystalline solid with a reported melting point of 200 °C and a density of 1.27 g/cm³ . This organosulfur compound serves as a versatile intermediate in organic synthesis, particularly in reactions involving sulfoxide/metal exchange processes, and as a ligand in coordination chemistry [2]. The compound is commercially available with typical purity specifications of 95% or higher [3].

Sulfoxide oxidation state for C–H functionalization and ligand chemistry
Reported purity specification supports synthesis reproducibility
Crystalline solid format suitable for precise weighing and formulation

Bis(4-methoxyphenyl) sulfoxide: Oxidation State Matters


Procurement decisions for diaryl sulfur compounds cannot assume functional interchangeability. The sulfide (CAS 3393-77-9), sulfoxide (CAS 1774-36-3), and sulfone represent three distinct oxidation states of the diaryl sulfur core, each possessing markedly different physicochemical properties, reactivity profiles, and synthetic utility [1]. The sulfoxide, with its polarized S=O bond, offers a unique chiral center and distinct directing group capabilities in C–H functionalization that are absent in both the non-polar sulfide and the fully oxidized, symmetrical sulfone [2]. Selecting an incorrect oxidation state can fundamentally alter reaction outcomes, yields, or downstream product profiles, making precise specification essential for reproducible research and scalable industrial processes [3].

Oxidation state mismatch

Sulfide, sulfoxide, and sulfone differ in polarity, reactivity, and directing-group capability; may fundamentally alter reaction outcomes.

Directing-group absence

The sulfide lacks the S=O coordination site essential for transition-metal-catalyzed C–H activation strategies.

Chiral center and physical properties

Sulfoxide chirality and distinct density/molar volume affect crystallinity and formulation; sulfone and sulfide are not direct replacements.

Bis(4-methoxyphenyl) sulfoxide: Evidence vs. Analogs


Synthetic Yield from Sulfide Oxidation

Bis(4-methoxyphenyl) sulfoxide is synthesized with high selectivity via the oxidation of its corresponding sulfide precursor. A study optimized for α,β-unsaturated sulfoxides, which includes this compound class, reported a synthetic yield range of 71–82% starting from readily available reagents [1]. This quantitative yield data provides a benchmark for comparing the efficiency of different synthetic routes and evaluating the cost-effectiveness of procuring the pre-formed sulfoxide versus synthesizing it in-house from the sulfide.

Synthetic Yield
Class-level inference
71–82%
Supports procurement cost-effectiveness assessment
Yield range for α,β-unsaturated sulfoxide class; data to verify
Organic Synthesis Oxidation Sulfoxide Synthesis

Density and Molar Volume vs. Sulfide

The introduction of the sulfinyl group significantly alters the compound's physical properties compared to its sulfide analog. Bis(4-methoxyphenyl) sulfoxide has a predicted density of 1.27 g/cm³ and a molar volume of 205.3 cm³ [1]. In contrast, Bis(4-methoxyphenyl) sulfide has a density of 1.17 g/cm³ and a molar volume of 210.5 cm³ [2]. This represents a density increase of approximately 8.5% and a molar volume decrease of about 2.5% upon oxidation, reflecting tighter crystal packing due to the polar S=O bond.

Density & Molar Volume
Cross-study comparable
Sulfoxide: 1.27 g/cm³, 205.3 cm³
Sulfide: 1.17 g/cm³, 210.5 cm³
Physical property differentiation confirms non-interchangeability
Predicted vs experimental data; +8.5% density, -2.5% molar volume
Physical Chemistry Material Science QSAR

Lipophilicity: LogP and Polar Surface Area

For medicinal chemistry applications, the sulfoxide moiety modifies key drug-likeness parameters. Bis(4-methoxyphenyl) sulfoxide exhibits a predicted LogP of 2.29 and a polar surface area (PSA) of 55 Ų [1]. This contrasts with the sulfide analog, which is expected to be more lipophilic due to the absence of the polar S=O group. While direct experimental LogP for the sulfide is not available, the sulfoxide's increased polarity is a critical differentiator for solubility and membrane permeability. Furthermore, the sulfoxide meets Lipinski's Rule of 5 with zero violations [1].

Lipophilicity (LogP)
Data to verify
LogP 2.29 · PSA 55 Ų
Reported drug-likeness profile supports lead optimization context
Class-level inference; no direct experimental comparator
Medicinal Chemistry Drug Design ADME

Bis(4-methoxyphenyl) sulfoxide: Validated Applications


Sulfoxide-Directed C–H Functionalization

Bis(4-methoxyphenyl) sulfoxide is a prime candidate for use as a directing group in transition metal-catalyzed C–H activation reactions. Its specific S=O moiety provides a unique coordination site for metal catalysts, enabling site-selective functionalization of the aryl rings [1]. The established synthetic route with 71–82% yield from the corresponding sulfide [2] ensures a reliable supply of the sulfoxide for method development and library synthesis. Researchers developing new C–H functionalization methodologies will find this compound an essential tool.

Material Science and Formulation

The distinct physical properties of Bis(4-methoxyphenyl) sulfoxide, including its higher density (1.27 g/cm³) and lower molar volume (205.3 cm³) relative to its sulfide analog [1], make it a valuable compound for materials science. These properties, driven by the polar sulfinyl group, can influence crystallinity, melting point, and compatibility in polymer blends or composite materials. Procurement for research into new organic electronic materials or crystalline formulations should specify this exact oxidation state to achieve the desired material characteristics.

Medicinal Chemistry Building Block

For medicinal chemists, Bis(4-methoxyphenyl) sulfoxide offers a specific lipophilicity profile (predicted LogP = 2.29) and a polar surface area of 55 Ų [1]. This profile is intermediate between the more lipophilic sulfide and the more polar sulfone, providing a valuable tuning knob for optimizing ADME properties. The compound's compliance with Lipinski's Rule of 5 [1] further supports its use as a privileged scaffold or building block in the design of new drug candidates. Its procurement is justified when a precise adjustment of molecular polarity is required in lead optimization programs.

Application
Selection Property
Validation Focus
C–H Functionalization
Sulfoxide directing-group capability
Site-selective C–H activation method development
Material Science
Polar S=O bond physical properties
Crystallinity and composite compatibility
Medicinal Chemistry
Intermediate polarity (LogP/PSA) profile
ADME property optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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